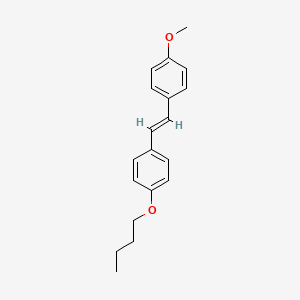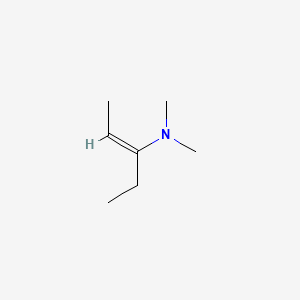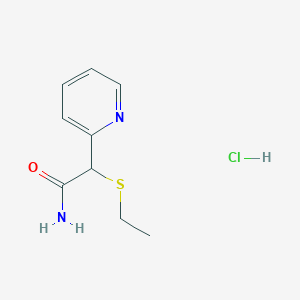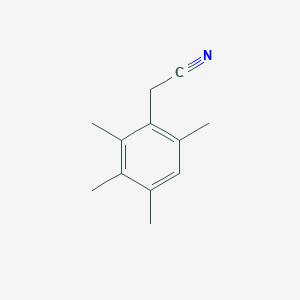
2-(2,3,4,6-Tetramethylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4,6-Tetramethylphenyl)acetonitrile is an organic compound with the molecular formula C12H15N. It is a derivative of acetonitrile, where the hydrogen atoms on the phenyl ring are substituted with methyl groups at the 2, 3, 4, and 6 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,6-Tetramethylphenyl)acetonitrile typically involves the reaction of 2,3,4,6-tetramethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(2,3,4,6-Tetramethylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 2,3,4,6-Tetramethylbenzoic acid or 2,3,4,6-Tetramethylacetophenone.
Reduction: 2-(2,3,4,6-Tetramethylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,3,4,6-Tetramethylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(2,3,4,6-Tetramethylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylphenylacetonitrile: Similar structure but with fewer methyl groups.
2,3,4,5-Tetramethylphenylacetonitrile: Similar structure with different methyl group positions.
2,3,5,6-Tetramethylphenylacetonitrile: Another isomer with different methyl group positions.
Uniqueness
2-(2,3,4,6-Tetramethylphenyl)acetonitrile is unique due to the specific arrangement of methyl groups on the phenyl ring, which can affect its chemical reactivity and physical properties. This unique structure can lead to different reaction pathways and products compared to its isomers and other similar compounds.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
2-(2,3,4,6-tetramethylphenyl)acetonitrile |
InChI |
InChI=1S/C12H15N/c1-8-7-9(2)12(5-6-13)11(4)10(8)3/h7H,5H2,1-4H3 |
InChIキー |
NKCPJXLILLGUSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)CC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


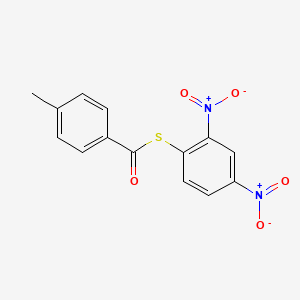

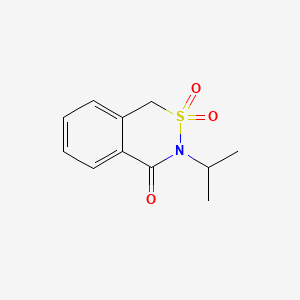
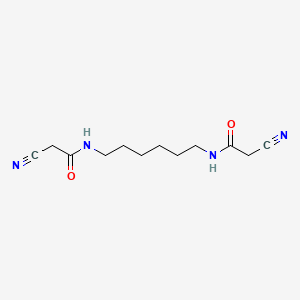
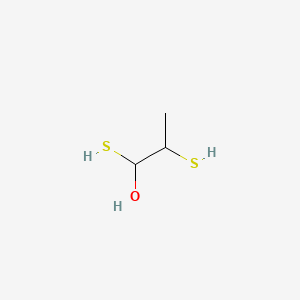

![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)


